(10E,12Z)-octadeca-10,12-dienoic acid

Catalog No.
S627617
CAS No.
2420-56-6
M.F
C18H32O2
M. Wt
280.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(10E,12Z)-octadeca-10,12-dienoic acid

CAS Number

2420-56-6

Product Name

(10E,12Z)-octadeca-10,12-dienoic acid

IUPAC Name

(10E,12Z)-octadeca-10,12-dienoic acid

Molecular Formula

C18H32O2

Molecular Weight

280.4 g/mol

InChI

InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-9H,2-5,10-17H2,1H3,(H,19,20)/b7-6-,9-8+

InChI Key

GKJZMAHZJGSBKD-NMMTYZSQSA-N

SMILES

CCCCCC=CC=CCCCCCCCCC(=O)O

Synonyms

10E12Z-CLA, t10,c12 CLA, trans-10, trans-12 conjugated linoleic acid, trans-10,cis-12-conjugated linoleic acid, trans-12,cis-10-conjugated linoleic acid, trans10cis12-conjugated linoleic acid

Canonical SMILES

CCCCCC=CC=CCCCCCCCCC(=O)O

Isomeric SMILES

CCCCC/C=C\C=C\CCCCCCCCC(=O)O
  • CLA is a polyunsaturated fatty acid with 18 carbon atoms and two double bonds in a specific configuration (10E,12Z) [].
  • It occurs naturally in some animal products like beef and dairy and can also be produced commercially [, ].
  • Research on CLA is ongoing to understand its potential roles in human health, including body fat metabolism and reducing the risk of chronic diseases [].

Molecular Structure Analysis

  • CLA has a long hydrocarbon chain with a carboxylic acid group at one end. The two double bonds create a conjugated system, where alternating single and double bonds influence the molecule's properties [].
  • The specific configuration of the double bonds (10E,12Z) is crucial for its biological activity [].

Chemical Reactions Analysis

  • The double bonds in CLA make it susceptible to oxidation and hydrogenation reactions, which can occur during food processing and storage [].
  • Scientific research often focuses on isolating and purifying specific CLA isomers from natural sources or through chemical synthesis to study their individual effects [].

Physical And Chemical Properties Analysis

  • CLA exists as a colorless oil at room temperature [].
  • Specific data on melting point, boiling point, and solubility may vary depending on the isomeric mixture [].

The mechanism by which CLA may influence human health is still under investigation. Some areas of research suggest CLA might:

  • Affect enzymes involved in fat metabolism [].
  • Modulate gene expression related to inflammation and immunity [].

More research is needed to fully understand CLA's mechanism of action in the human body.

  • Generally, CLA is considered safe for consumption in amounts typically found in food.
  • However, high doses from supplements may lead to side effects like digestive discomfort and fatigue.

Anti-cancer properties

Some studies suggest that CLA may have anti-cancer properties. For instance, research indicates that CLA may suppress the growth and proliferation of certain cancer cells. However, more research is needed to understand the potential benefits and mechanisms of CLA for cancer prevention and treatment. [Source: National Cancer Institute ]

Anti-inflammatory effects

CLA is also being investigated for its potential anti-inflammatory properties. Studies suggest that CLA may modulate the immune system and reduce inflammation in various conditions, including obesity and chronic inflammatory diseases. However, further research is needed to confirm these findings and understand the underlying mechanisms. [Source: National Institutes of Health ]

XLogP3

7.1

UNII

N151ZM4M27

Other CAS

2420-56-6

Wikipedia

(10E,12Z)-10,12-octadecadienoic acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Unsaturated fatty acids [FA0103]

Dates

Modify: 2023-08-15
1.Shultz, T.D.,Chew, B.P.,Seaman, W.R., et al. Inhibitory effect of conjugated dienoic derivatives of linoleic acid and β-carotene on the in vitro growth of human cancer cells. Cancer Letters 63, 125-133 (1992).

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